2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1306432-85-8
VCID: VC3056298
InChI: InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17)
SMILES: CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine

CAS No.: 1306432-85-8

Cat. No.: VC3056298

Molecular Formula: C14H15N3

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine - 1306432-85-8

Specification

CAS No. 1306432-85-8
Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
IUPAC Name 2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17)
Standard InChI Key NVJVNMQRUFQWEA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine features a pyrimidine core with three substituents: a cyclopropyl group at the C-2 position, a 4-methylphenyl group at the C-6 position, and an amino group at the C-4 position. The structure combines aromatic and alicyclic elements, creating a molecule with distinct spatial orientation and electronic distribution.

Physical and Chemical Properties

Based on structural similarities with related compounds, 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is expected to have the following properties:

PropertyValueNotes
Molecular FormulaC₁₄H₁₅N₃Contains 14 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms
Molecular Weight225.29 g/molCalculated based on atomic weights of constituent elements
Physical AppearanceLikely a crystalline solidCommon for similar pyrimidine derivatives
SolubilitySoluble in DMSO, ethanolLimited water solubility expected
Melting PointNot determinedExpected to be crystalline with defined melting point

The compound's solubility characteristics likely align with those of similar pyrimidine derivatives, showing good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with limited water solubility.

Chemical Reactivity

The reactivity of 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is influenced by several structural features:

  • The amino group at position 4 can participate in nucleophilic reactions and hydrogen bonding

  • The pyrimidine ring contains electron-deficient nitrogen atoms that can act as hydrogen bond acceptors

  • The cyclopropyl group introduces ring strain, potentially enhancing reactivity at that position

  • The 4-methylphenyl group provides hydrophobic character and potential for π-π interactions

Under various conditions, the compound is expected to exhibit stability profiles typical of substituted pyrimidines, with potential reactivity toward electrophiles at the amino position.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine likely follows established methods for preparing substituted pyrimidines. Based on synthetic approaches for related compounds, several routes can be proposed:

Condensation Reactions

A common approach involves the condensation of an amidine with an appropriate β-enaminone or β-ketoester. For the target compound, cyclopropyl amidine could react with a suitable β-enaminone containing the 4-methylphenyl group .

Modification of Pre-formed Pyrimidines

Another potential route involves the modification of pre-formed pyrimidine scaffolds, such as converting 4-chloro-2-cyclopropyl-6-(4-methylphenyl)pyrimidine to the corresponding 4-amino derivative through amination reactions. This approach parallels the synthesis of related compounds like 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine .

Specific Synthesis Protocol

While no direct synthesis protocol for 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is available in the provided sources, a plausible synthetic route can be inferred from the synthesis of similar 4-aminopyrimidines described in the literature. A potential approach would involve:

  • Formation of the appropriate amidine intermediate

  • Condensation with a suitable β-ketoester or enaminone

  • Cyclization to form the pyrimidine ring

  • Introduction of substituents at specific positions

  • Purification using column chromatography

The reaction conditions would typically involve controlled temperature, appropriate solvents such as methanol or ethanol, and possibly basic catalysts to facilitate the cyclization step .

Spectroscopic Characterization

Predicted Spectral Properties

Based on its chemical structure, 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine would exhibit characteristic spectroscopic properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR analysis, expected significant signals would include:

  • Aromatic protons from the pyrimidine ring and 4-methylphenyl group (δ 7.0-8.5 ppm)

  • Cyclopropyl protons (δ 0.7-1.2 ppm)

  • Methyl group protons (δ 2.3-2.5 ppm)

  • Amino group protons (δ 4.5-5.5 ppm, broad signal)

Mass Spectrometry

The compound would likely show a molecular ion peak at m/z 225, corresponding to its molecular weight, with fragmentation patterns reflecting the loss of the cyclopropyl group and other structural components.

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching of the amino group (3300-3500 cm⁻¹)

  • C=N stretching of the pyrimidine ring (1600-1650 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Structural Confirmation Methods

Definitive structural confirmation would require comprehensive spectroscopic analysis, potentially including X-ray crystallography for absolute structural determination, similar to the approach described for related pyrimidine derivatives in crystallographic studies .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine would be influenced by its structural elements:

  • The amino group at position 4 often serves as a hydrogen bond donor in interactions with biological targets

  • The cyclopropyl group at position 2 can enhance metabolic stability and modulate lipophilicity

  • The 4-methylphenyl group at position 6 provides hydrophobic interactions and potential π-π stacking with aromatic amino acid residues in protein binding sites

Research Applications

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine could serve various research purposes:

  • As a chemical intermediate in the synthesis of more complex molecules

  • As a pharmacological probe for studying protein-ligand interactions

  • As a building block in medicinal chemistry and drug discovery programs

  • As a reference compound for developing structure-activity relationships

The compound's research utility is primarily for laboratory investigations rather than therapeutic applications at this stage.

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine have been reported:

CompoundStructural DifferenceMolecular WeightReference
2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amineMethyl group at position 2 of phenyl225.29 g/mol
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-amineEthoxymethyl instead of 4-methylphenyl193.25 g/mol
4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amineDifferent substitution pattern183.64 g/mol

These analogs share the pyrimidine core structure but differ in substitution patterns, potentially leading to distinct physicochemical and biological properties.

Electronic and Steric Considerations

The position of the methyl group on the phenyl ring (para vs. ortho) represents a significant difference between our target compound and the analog described in search result. This positional isomerism affects:

These differences could lead to distinct biological activity profiles despite the structural similarity .

Physicochemical Property Comparison

A comparison of predicted physicochemical properties between 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine and its close analogs reveals subtle but potentially significant differences:

Property2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine
LogP (predicted)Slightly higherSlightly lower
Topological Polar Surface AreaSimilarSimilar
Hydrogen Bond Donors22
Hydrogen Bond Acceptors33
Rotatable BondsFewerSimilar

Research Significance and Future Directions

Technological Applications

Beyond biological applications, compounds like 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine may find utility in:

  • Material science applications, leveraging their structural and electronic properties

  • Analytical chemistry as reference standards

  • Chemical sensors based on specific binding interactions

  • Photochemical applications utilizing the aromatic system

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator